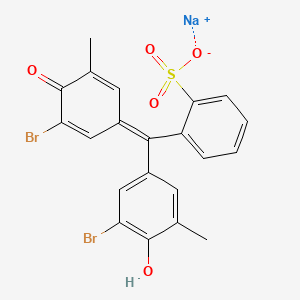

Bromocresol Purple sodium salt

Description

Overview of Sulfonephthalein Dyes in Analytical and Biological Sciences

Sulfonephthalein dyes are a class of organic compounds renowned for their vibrant color changes in response to shifts in pH, making them invaluable as acid-base indicators. researchgate.netmdpi.com These dyes, including well-known examples like phenol (B47542) red and thymol (B1683141) blue, are characterized by a sulfonate group attached to a triphenylmethane (B1682552) structure. sigmaaldrich.comnih.gov Their intense colors and high molar absorptivity allow for easy optical detection even at low concentrations. researchgate.net

In analytical chemistry, sulfonephthalein dyes are staples in titration procedures and for the preparation of indicator papers. consensus.app Their applications extend to the spectrophotometric determination of various organic compounds. mdpi.comnih.gov In the biological sciences, these dyes are employed in cell culture media to monitor metabolic activity through pH changes and in staining techniques. mibius.degspchem.com The stability, low cost, and reactivity of sulfonephthalein dyes have cemented their status as "old but gold" molecules in the scientific community. consensus.app

Historical Development and Evolution of Bromocresol Purple Sodium Salt as a Scientific Tool

Bromocresol purple (BCP), chemically known as 5′,5′′-dibromo-o-cresolsulfophthalein, emerged as a significant advancement in the family of sulfonephthalein indicators. wikipedia.org Its development was driven by the need for indicators with specific pH transition ranges and improved accuracy in various analytical and biological assays. The synthesis of BCP involves the bromination of o-cresolsulfonphthalein. google.com A key step in making it more versatile for laboratory use was the preparation of its water-soluble sodium salt. google.com This is achieved by treating the synthesized BCP with a sodium hydroxide (B78521) solution. google.com

Initially recognized for its utility as a pH indicator with a transition range from pH 5.2 (yellow) to 6.8 (purple), its applications have expanded considerably over time. medchemexpress.commacsenlab.com Researchers discovered its ability to bind specifically to certain proteins, which opened new avenues for its use in clinical diagnostics and biochemical research. nih.govresearchgate.net

Significance of this compound in Contemporary Chemical and Biological Investigations

Today, this compound is a multifaceted tool in modern research. Its primary role remains as a pH indicator in a multitude of settings, including microbiological culture media to differentiate bacterial species based on their metabolic byproducts. mibius.dechemimpex.com It is also used in environmental science for assessing the pH of water samples. chemimpex.com

In the realm of clinical chemistry, the dye-binding method using BCP is a widely accepted technique for the determination of serum albumin concentrations. nih.govsclavodiagnostics.com This method is considered more specific than older techniques that use bromocresol green because BCP does not bind significantly to other proteins like globulins. nih.gov This specificity is crucial for the accurate diagnosis and monitoring of liver and kidney diseases. chemimpex.com

Furthermore, BCP has found applications in cell biology as a stain to differentiate between live and dead yeast cells. wikipedia.orglookchem.com Damaged cells with compromised plasma membranes take up the dye and appear as blue-grey ghosts, while healthy cells remain unstained. lookchem.com Recent research has also explored its use in the development of electrochemical sensors and pH-responsive indicator films. rsc.orgresearchgate.net

Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 5',5''-Dibromo-2-cresolsulfonephthalein sodium salt, BCP |

| CAS Number | 62625-30-3 |

| Molecular Formula | C21H15Br2O5SNa |

| Molecular Weight | 562.2 g/mol |

| Appearance | Dark orange to red-brown powder |

| Melting Point | 255 °C (decomposes) |

| pH Transition Range | 5.2 (Yellow) to 6.8 (Purple) |

| pKa | 6.3 |

Applications of this compound in Research

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | pH indicator in titrations. chemimpex.com |

| Spectrophotometric determination of certain compounds. nih.gov | |

| Microbiology | Component of culture media for differentiating bacteria. mibius.de |

| Staining to assess yeast cell viability. wikipedia.orglookchem.com | |

| Clinical Diagnostics | Quantification of serum albumin. nih.govsclavodiagnostics.com |

| Assessment of the redox state of human serum albumin. nih.gov | |

| Environmental Science | Analysis of pH in water samples. chemimpex.com |

| Materials Science | Development of pH-responsive indicator films. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1/b19-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJYIXUWNOWBD-UGAWPWHASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)Br)/C(=C\2/C=C(C(=O)C(=C2)Br)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Bromocresol Purple sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94333-63-8, 62625-30-3 | |

| Record name | EINECS 305-043-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094333638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Principles Underpinning Bromocresol Purple Sodium Salt Functionality

Acid-Base Equilibria and Indicator Response Mechanisms

The utility of bromocresol purple sodium salt as a pH indicator is fundamentally linked to its behavior as a weak acid. In an aqueous solution, it establishes an equilibrium between its protonated and deprotonated forms, with the balance shifting according to the hydrogen ion concentration of the solution. This shift results in a distinct and observable color change, signaling a change in pH. The visual transition occurs over a pH range of 5.2 to 6.8. wikipedia.orgmacsenlab.com

Protonation and Deprotonation Dynamics of this compound

The color change of bromocresol purple is a direct result of a change in its molecular structure upon protonation and deprotonation. In acidic solutions (pH < 5.2), the indicator exists predominantly in its protonated, sultone form, which is yellow. wikipedia.orgmacsenlab.com As the pH increases and the solution becomes more alkaline (pH > 6.8), the molecule deprotonates to form a hydrophilic, dianionic quinoidal structure, which is responsible for its vibrant purple color. alkalisci.commacsenlab.com

This reversible equilibrium can be represented as:

HIn (Yellow Sultone Form) ⇌ H⁺ + In⁻ (Purple Quinoidal Form)

The equilibrium between these two forms is characterized by its acid dissociation constant (pKa), which is approximately 6.3. wikipedia.orgmacsenlab.comnih.gov At the pKa, the concentrations of the acidic yellow form and the basic purple form are equal.

Spectroscopic Manifestations of Acid-Base Transitions: Investigating Spectral Shifts

The structural changes arising from protonation and deprotonation lead to significant alterations in the molecule's ability to absorb light, which can be observed using spectrophotometry. Each form has a characteristic wavelength of maximum absorbance (λmax). The protonated, yellow form absorbs light most strongly at a wavelength of approximately 432 nm. nih.govresearchgate.net In contrast, the deprotonated, purple form exhibits its maximum absorbance at a longer wavelength, in the range of 587-591 nm. lobachemie.comgspchem.compallavchemicals.com This shift in the λmax is the spectroscopic basis for its function as a pH indicator.

| Form | Color | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|

| Acidic (Protonated) | Yellow | ~432 nm nih.govresearchgate.net |

| Basic (Deprotonated) | Purple | 587 - 591 nm lobachemie.comgspchem.compallavchemicals.com |

Quantitative Spectroscopic Theory for this compound

The distinct and well-separated absorption peaks of the two forms of bromocresol purple allow for its use in quantitative spectroscopic analysis to determine pH or concentration.

Adherence to Beer-Lambert Law in Quantitative Analysis

The relationship between absorbance and concentration of bromocresol purple in a solution is described by the Beer-Lambert Law, which states that absorbance is directly proportional to the molar concentration of the absorbing species and the path length of the light through the solution. This relationship is expressed as:

A = εbc

Where:

A is the absorbance (dimensionless).

ε is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹).

b is the path length of the light through the sample (typically in cm).

c is the concentration of the absorbing species (in mol L⁻¹).

By measuring the absorbance at the λmax of one of its forms, the concentration of that form can be accurately determined, provided the molar absorptivity and path length are known.

Determination and Application of Molar Absorptivity and Extinction Coefficients

Molar absorptivity (ε) is a constant that quantifies how strongly a substance absorbs light at a specific wavelength. This value is crucial for quantitative applications. For the deprotonated (basic) form of this compound, the molar absorptivity has been reported to be significant, with values of at least 47,000 L mol⁻¹ cm⁻¹ in the 587-591 nm range in 0.1 M NaOH. lobachemie.compallavchemicals.com Another source indicates a value of ≥60,000 L mol⁻¹ cm⁻¹ at 584-590 nm in 10 mM NaOH. These high values indicate a strong absorbance, making the indicator sensitive for spectrophotometric measurements. The molar absorptivity for the protonated (acidic) form at its λmax (~432 nm) is different and must also be determined for accurate pH measurements based on absorbance ratios.

| Form | Wavelength (λmax) | Molar Absorptivity (ε) in L mol⁻¹ cm⁻¹ |

|---|---|---|

| Basic (Deprotonated) | 587 - 591 nm | ≥47,000 lobachemie.compallavchemicals.com |

| Basic (Deprotonated) | 584 - 590 nm | ≥60,000 |

Influence of Solution Matrix and Environmental Variables on Spectroscopic Behavior

The spectroscopic properties of this compound are sensitive to its immediate chemical environment. Several factors can influence its absorption spectrum and pKa, which is critical to consider for precise measurements.

Solvent Polarity and Hydrogen Bonding : The polarity of the solvent and its ability to form hydrogen bonds can significantly impact the electronic absorption spectrum of the dye. uctm.eduresearchgate.net Changes in the solvent matrix can lead to solvatochromism, which is a shift in the λmax. uctm.edu

Ionic Strength : An increase in the ionic strength of the solution can affect the binding of the dye to other molecules, such as proteins, which in turn influences its spectroscopic properties. nih.gov

Temperature and Salinity : For high-precision applications, such as pH measurements in freshwater and seawater, the pKa and molar absorptivity ratios of bromocresol purple have been shown to be dependent on both temperature and salinity. nih.govacs.org

Interaction with Other Molecules : Bromocresol purple can bind to proteins like serum albumin, causing a significant red shift in its absorption maximum. nih.gov The presence of surfactants can also alter the nanostructure of the host material and increase the absorbance of the dye. ijsret.com These interactions are important in applications such as albumin determination assays.

Advanced Methodologies and Characterization of Bromocresol Purple Sodium Salt for High Precision Research

Strategies for Purification and Purity Assessment of Bromocresol Purple Sodium Salt

The precision of analytical methods relying on this compound is fundamentally dependent on the purity of the indicator. Commercially available batches often contain impurities that can significantly compromise experimental accuracy, necessitating advanced purification and rigorous purity assessment protocols. umt.eduresearchgate.net

Identification and Impact of Impurities on Analytical Accuracy

Commercially available this compound can have a purity of around 90%, with the remaining percentage consisting of various contaminants. umt.edu These impurities are often structurally related to the parent dye molecule and can exhibit significant light absorption, particularly at shorter wavelengths. acs.org For spectrophotometric applications, such as the determination of pH or total alkalinity, these light-absorbing impurities introduce substantial errors. nih.govcopernicus.org

The primary issue arises because calculations in spectrophotometric pH measurements rely on the ratio of absorbance at two different wavelengths. nih.gov Impurities characteristically absorb light in the same region as one of the indicator's forms, leading to erroneously high absorbance readings. acs.org For instance, impurities in sulfonephthalein indicators like Bromocresol Purple typically absorb at wavelengths around 432 nm. acs.org This interference leads to inaccuracies in the calculated molar absorptivity ratios and, consequently, can result in significant errors in the final pH determination. umt.edunih.gov Studies have shown that using unpurified commercial batches of Bromocresol Purple can lead to large pH errors compared to measurements made with the purified indicator. nih.gov Therefore, for high-precision research, the purification of the indicator is not merely recommended but essential. researchgate.netnih.gov

| BCP Batch | Purity Level | Relative Impurity Impact (e.g., on e4 value) | Reference |

|---|---|---|---|

| Unpurified (Commercial Batch 1) | ~90% | Significantly elevated absorbance at impurity-characteristic wavelengths, leading to erroneously high e4 values (e.g., 0.133). | umt.edunih.gov |

| Unpurified (Commercial Batch 2) | Variable | High levels of impurities resulting in an e4 value of 0.165. | nih.gov |

| Purified BCP | >99% | Minimal absorbance from impurities, resulting in a pure e4 value of approximately 0.016. The combined integrated area of impurities can be reduced to ~1% of the pure BCP peak. | nih.gov |

Chromatographic Techniques for Enhanced Purity (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Chromatography is the premier method for purifying this compound to the high degree required for sensitive analytical work. Flash Chromatography (FC) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques employed for this purpose. umt.educhromatographyonline.com

Flash Chromatography (FC): This technique is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the column, making it faster than traditional gravity-fed chromatography. hplcvials.com FC is particularly effective for producing larger batches of purified indicator, making it a valuable tool for laboratories that require a consistent supply of high-purity material. umt.eduresearchgate.net Researchers have successfully developed FC methods to generate purified Bromocresol Purple, which is then verified for purity using analytical HPLC. umt.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC operates at much higher pressures and uses columns with smaller particle sizes compared to flash chromatography, resulting in significantly higher resolution and separation efficiency. chromatographyonline.comhplcvials.com While FC is suitable for bulk purification, preparative HPLC is the method of choice when the highest possible purity is required, or when separating impurities that are structurally very similar to the target compound. hplcvials.combiotage.com Reversed-phase HPLC methods, using columns like a Sielc PrimeSep B, have proven effective for purifying Bromocresol Purple. acs.orgnih.gov However, HPLC generally has a lower sample capacity than FC. hplcvials.com

| Parameter | Flash Chromatography (FC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Pressurized solvent flow through a column with larger particle size media (e.g., 50 µm). chromatographyonline.comhplcvials.com | High-pressure solvent flow through a column with smaller particle size media (e.g., 5-10 µm). biotage.com |

| Primary Use | Efficiently producing larger batches of purified indicator. umt.eduresearchgate.net | Achieving very high purity and resolving complex mixtures. hplcvials.combiotage.com |

| Resolution | Good, suitable for intermediate purification. hplcvials.com | Very high, capable of separating closely related impurities. biotage.com |

| Sample Capacity | Generally larger, suitable for purifying grams of material. hplcvials.com | Lower, typically used for smaller scale purification. biotage.com |

| Speed | Relatively fast, separations often complete within 30 minutes. hplcvials.com | Can be slower due to higher resolution requirements. hplcvials.com |

Methodologies for Quality Control and Verification of Purified Material

Following purification, a robust quality control (QC) process is critical to verify the purity of the this compound. reagent.co.ukmerkel.co.il This ensures that the material meets the stringent standards required for high-precision research. libretexts.org

The primary method for verifying the effectiveness of the purification is analytical HPLC coupled with a UV-Vis detector. umt.eduresearchgate.net A sample of the purified material is injected into the HPLC system. A successful purification is indicated by a single, sharp, and symmetrical peak in the resulting chromatogram, confirming the absence of detectable impurities that were present in the unpurified stock material. nih.gov

Further QC involves spectrophotometric analysis to determine key molar absorptivity characteristics. nih.gov For instance, the values of molar absorptivity ratios (such as e1 and e4) are experimentally determined for the purified indicator. acs.orgnih.gov These values should be consistent and significantly different from those obtained using unpurified batches, reflecting the removal of interfering substances. nih.gov Comparing these experimentally determined physical and chemical characteristics against established values for the pure compound serves as a final verification of quality. nih.gov

Standardization and Calibration Protocols for this compound Assays

Accurate quantitative applications using this compound depend on meticulous standardization and calibration. This involves the precise preparation of standard solutions and the establishment of reliable calibration curves.

Preparation of Reference Solutions and Working Standards

The preparation of accurate standard solutions is the foundation of any quantitative assay. For Bromocresol Purple, this typically involves creating a stock solution from which working standards of lower concentrations are prepared.

A common procedure for preparing a 0.04% stock indicator solution is as follows:

Accurately weigh 40 mg of purified this compound. blogspot.com

Transfer the powder to a 100 mL volumetric flask. blogspot.com

To aid dissolution, add a small, precise volume of a dilute sodium hydroxide (B78521) solution (e.g., 1.48 mL of 0.05 M NaOH) and ethanol (B145695) (e.g., 10 mL of 95% ethanol). blogspot.com Gentle warming can be applied to ensure the salt dissolves completely. blogspot.com

Once the solid is fully dissolved, dilute the solution to the 100 mL mark with deionized or distilled water. blogspot.com

This stock solution can then be used to prepare a series of working standards through serial dilution. It is crucial to use calibrated glassware and high-purity solvents to maintain accuracy. libretexts.org

Establishment of Calibration Curves for Quantitative Applications

For many quantitative applications, such as determining the concentration of a substance via colorimetry, a calibration curve based on Beer's Law is essential. This curve plots absorbance versus the concentration of a series of standard solutions.

The procedure for establishing a calibration curve for Bromocresol Purple is as follows:

Prepare a Series of Standards: From the stock solution, prepare a series of at least five working standards of known, varying concentrations through precise dilution with an appropriate buffer or solvent. A blank solution, containing only the solvent, must also be prepared. sigmaaldrich.com

Spectrophotometric Measurement: Set a spectrophotometer to the wavelength of maximum absorbance (λmax) for the colored form of Bromocresol Purple relevant to the assay (e.g., ~610 nm in albumin assays). sigmaaldrich.com

Measure Absorbance: First, use the blank to zero the spectrophotometer. Then, measure and record the absorbance of each standard solution.

Plot the Data: Create a graph with concentration on the x-axis and the corresponding absorbance on the y-axis.

Analyze the Curve: The resulting plot should be a straight line that passes through the origin, demonstrating a linear relationship between concentration and absorbance within this range. The equation of this line (y = mx + c), determined through linear regression, can then be used to calculate the concentration of unknown samples based on their measured absorbance. sigmaaldrich.com

| Standard | Concentration (µM) | Absorbance at λmax |

|---|---|---|

| Blank | 0.0 | 0.000 |

| 1 | 2.5 | 0.155 |

| 2 | 5.0 | 0.310 |

| 3 | 7.5 | 0.465 |

| 4 | 10.0 | 0.620 |

| 5 | 12.5 | 0.775 |

Methodological Innovations in this compound Application

Innovations in the application of Bromocresol Purple (BCP) sodium salt have significantly advanced its utility in high-precision research, moving beyond its traditional role as a simple pH indicator. These advancements are centered on enhancing measurement accuracy through purification and characterization, developing sophisticated analytical models, and pioneering its use in novel sensor technologies.

A primary methodological shift involves the purification of commercially available BCP sodium salt, which often contains impurities that can lead to significant errors in sensitive analyses. researchgate.netumt.edu For high-precision applications, such as the study of ocean acidification, researchers have developed robust purification procedures. umt.edu Flash chromatography has emerged as an effective method to produce large batches of purified BCP, which is then verified using techniques like High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV/Vis). researchgate.netumt.edu This purification is a critical first step, as impurities can interfere with absorbance measurements, particularly at the 434 nm wavelength, leading to inaccurate pH and alkalinity calculations. umt.edu The use of unpurified BCP can result in substantial pH measurement errors. nih.gov

Following purification, a key innovation is the detailed characterization of the indicator's physicochemical properties. This involves precisely calculating its molar absorbance ratios and equilibrium constants (pKa values). researchgate.netumt.edu This re-characterization of the purified dye is essential for improving the accuracy of all subsequent measurements. umt.edu

Perhaps the most significant innovation is the development of advanced algorithms that describe the behavior of purified BCP across wide ranges of salinity (SP) and temperature (T). acs.org Researchers have established equations that model the equilibrium and molar absorptivity characteristics of BCP over a river-to-sea salinity range (0 ≤ SP ≤ 40) and temperatures between 278.15 K and 308.15 K. nih.govacs.org This breakthrough enables, for the first time, high-quality spectrophotometric measurements of pH and total alkalinity in diverse aquatic systems—including rivers, estuaries, and oceans—using a single, well-characterized indicator. nih.govacs.org

The data in Table 1 illustrates the impact of impurities on a key molar absorptivity ratio (e4), highlighting the necessity of purification for accurate measurements. nih.gov

Table 1: Comparison of Molar Absorptivity Ratio (e4) in Purified vs. Unpurified Bromocresol Purple

| BCP Batch | e4 Value |

|---|---|

| Purified BCP | 0.016 |

| Unpurified Kodak Batch A8a | 0.133 |

This improved characterization has led to the development of precise formulas for pH calculation. For example, the pH on the seawater scale (pHSW) can be calculated using the absorbance ratio (R) at wavelengths 589 nm and 432 nm, along with constants derived from the detailed characterization studies. researchgate.netnih.gov

Table 2: Equation and Parameters for High-Precision pH Calculation Using Purified BCP

| Parameter | Equation / Value |

|---|---|

| pH Calculation Formula | pHSW = -log(K2e2) + log((R - e1)/(1 - Re4)) |

| -log(K2e2) | 4.981 - 0.1710SP0.5 + 0.09428SP + 0.3794SP1.5 + 0.0009129SP2 + 310.2/T - 17.33S1.5/T - 0.05895SP1.5 ln T - 0.0005730SP0.5T |

| e1 | 0.00049 ± 0.00029 |

| e4 | -7.101 × 10-3 + 7.674 × 10-5T + 1.361 × 10-5SP |

Where R is the ratio of absorbances A589/A432, SP is practical salinity, and T is temperature in Kelvin. nih.gov

Beyond environmental science, methodological innovations have integrated BCP into advanced materials and sensor technologies. One novel application is the development of optical sensors for determining dissolved ammonia (B1221849). ekb.eg In this method, BCP is immobilized within a xerogel matrix prepared via a sol-gel process, creating a sensor with stable and reproducible signals across a wide range of ammonia concentrations. ekb.eg Another area of innovation is the creation of pH-responsive indicator films. researchgate.net This is achieved by covalently bonding activated BCP to esterified cellulose (B213188) nanocrystals, which are then incorporated into a polymer film, providing clear visual pH feedback. researchgate.net Furthermore, BCP has been utilized in the development of electrochemical sensors, such as a glassy carbon electrode modified with gold nanoparticles, for the sensitive detection of BCP itself in water samples. rsc.org

Table 3: Performance of a BCP Electrochemical Sensor

| Sensor Type | Analyte | Method | Detection Limit (LOD) | Quantification Limit (LOQ) |

|---|---|---|---|---|

| Red gum-AuNPs/GCE | Bromocresol Purple | Square-Wave Voltammetry (SWV) | 0.015 ppm | 0.05 ppm |

Data from a study on detecting BCP in river water. rsc.org

These methodological advancements—from fundamental purification to sophisticated sensor integration—have transformed this compound from a conventional reagent into a versatile tool for high-precision and innovative scientific research.

Diverse Applications of Bromocresol Purple Sodium Salt in Analytical Chemistry

Precision pH Determination in Complex Chemical Systems

Bromocresol purple sodium salt is widely recognized as a pH indicator, exhibiting a clear color transition from yellow in acidic conditions (below pH 5.2) to purple in alkaline conditions (above pH 6.8). himedialabs.comthermofisher.comhimedialabs.comnih.govwikipedia.org This property is fundamental to its application in both visual and instrumental pH determination. The underlying mechanism involves a structural change in the dye molecule; in near-neutral or alkaline solutions, it exists in a sulfonate form that appears purple, while a decrease in pH prompts a conversion to a cyclic sulfonic ester (sultone) structure, which is yellow. neb.com

Table 1: Properties of Bromocresol Purple as a pH Indicator

| Property | Value |

|---|---|

| pH Transition Range | 5.2 - 6.8 exodocientifica.com.br |

| Acidic Color | Yellow (< pH 5.2) himedialabs.com |

| Alkaline Color | Purple (> pH 6.8) himedialabs.com |

| pKa | 6.3 himedialabs.com |

| Wavelength Max (Acidic) | 430.0 nm (at pH 5.2) researchgate.net |

| Wavelength Max (Alkaline) | 589.0 nm (at pH 6.8) researchgate.net |

The distinct absorption spectra of the acidic and basic forms of Bromocresol Purple allow for highly precise pH measurements using spectrophotometry. By measuring the ratio of absorbance at two different wavelengths, the pH of a solution can be calculated with great accuracy. This method is particularly valuable in complex aqueous systems like seawater, where precise alkalinity and pH measurements are crucial for monitoring ocean acidification. mpbio.comresearchgate.net

In such applications, high-purity BCP is used as an indicator in titrations to determine total alkalinity. mpbio.com The pH can be calculated using the ratio of absorbance at the wavelengths corresponding to the peak absorbance of the two forms of the dye (e.g., 589 nm and 432 nm). nih.govmpbio.com This spectrophotometric approach offers a high degree of precision, on the order of ±0.001 pH units in well-buffered freshwaters, making it essential for environmental and oceanographic research.

The sharp and distinct color change of Bromocresol Purple makes it an excellent indicator for automated titration systems. himedialabs.comneb.com These systems often use a photodiode or a spectrophotometric detector to monitor the color of the solution and determine the titration's endpoint with high precision. The reliability of the visual transition ensures that the automated system can accurately detect the equivalence point, where the amount of titrant added is chemically equivalent to the amount of analyte in the sample. Its application in oceanic titrations for alkalinity is a prime example of its utility in automated, high-precision analytical instrumentation. mpbio.com

Spectrophotometric Quantification of Biomolecules

Beyond its role as a pH indicator, this compound is a key reagent in colorimetric assays for the quantification of important biomolecules. Its ability to selectively bind to proteins like albumin has been leveraged to develop robust and widely used clinical diagnostic tests.

One of the most significant applications of this compound is in the quantitative determination of serum albumin, the most abundant plasma protein in humans. himedialabs.comneb.comsclavodiagnostics.comsigmaaldrich.com The BCP dye-binding method is highly specific and forms the basis of many commercial assay kits and automated clinical chemistry analyzers. sigmaaldrich.comnih.gov

The principle of the assay is that BCP specifically binds to albumin in a buffered solution, causing a shift in the dye's absorption spectrum and the formation of a colored complex. sigmaaldrich.com The intensity of this color, measured spectrophotometrically at a wavelength of around 600-610 nm, is directly proportional to the albumin concentration in the sample. sigmaaldrich.comnih.gov This method is favored for its specificity, as BCP does not bind significantly to other serum proteins like globulins, a drawback of the older Bromocresol Green (BCG) method. nih.gov The BCP method demonstrates good linearity over a clinically relevant range (e.g., 6-70 g/L) and is not significantly affected by common interferents like hemoglobin or bilirubin (B190676) at moderate levels. exodocientifica.com.br

Table 2: Comparison of Bromocresol Purple (BCP) and Bromocresol Green (BCG) for Albumin Measurement

| Feature | Bromocresol Purple (BCP) Method | Bromocresol Green (BCG) Method |

|---|---|---|

| Specificity | High; binds specifically to albumin. nih.gov | Lower; can bind to other proteins like globulins, potentially overestimating albumin levels. nih.gov |

| Measurement Wavelength | ~600 nm nih.gov | ~630 nm nih.gov |

| Interference | Less interference from globulins. nih.gov | More prone to interference from other proteins. |

| Clinical Use | Widely used in automated analyzers for accurate albumin measurement. nih.govexodocientifica.com.br | Historically common, but often replaced by BCP for improved specificity. |

While some general sources suggest Bromocresol Purple can be used to assess carbohydrates and nucleic acids, specific spectrophotometric protocols for the direct quantification of these molecules are not widely documented. himedialabs.com Instead, its primary application in carbohydrate analysis is indirect and rooted in microbiology.

Bromocresol Purple is a key component of various microbial culture media, such as Purple Broth Base, used to study carbohydrate fermentation by microorganisms. himedialabs.commicroxpress.in In this context, BCP acts as a pH indicator to detect the production of acid, which is a byproduct of carbohydrate metabolism by certain bacteria. If the microorganism in the broth ferments the added carbohydrate (e.g., dextrose, lactose), it produces acid, lowering the pH of the medium. nih.gov This pH drop causes the BCP indicator to change color from its original purple to yellow, providing a clear visual confirmation that fermentation has occurred. himedialabs.comnih.gov This method does not quantify the carbohydrate but rather detects its utilization by microorganisms, which is a critical test for the identification and classification of bacterial species, particularly gram-negative enteric bacteria. himedialabs.com

Table 3: Typical Composition of Purple Broth Base for Carbohydrate Fermentation Testing

| Component | Purpose |

|---|---|

| Peptone / Beef Extract | Provides essential nutrients (nitrogen, vitamins) for bacterial growth. microxpress.in |

| Sodium Chloride | Maintains the osmotic balance of the medium. microxpress.in |

| Specific Carbohydrate (e.g., Dextrose) | The substrate to be tested for fermentation. himedialabs.com |

| Bromocresol Purple | pH indicator; turns yellow upon acid production from fermentation. microxpress.in |

| Durham Tube (inverted) | Used to detect gas production, another potential byproduct of fermentation. himedialabs.com |

Regarding nucleic acids, there is a lack of established analytical protocols that employ this compound for their direct detection or quantification. Standard methods for nucleic acid analysis rely on measuring UV absorbance at 260 nm, a technique that does not involve dye-binding reagents like BCP. exodocientifica.com.br

Applications in Advanced Chemical Sensing and Detection

The properties of this compound also lend themselves to more advanced sensing applications. In microbiology, it is used beyond simple fermentation tests. For instance, it can be used as a fluorescent stain to differentiate between live and dead yeast cells based on their internal acidity and plasma membrane integrity. himedialabs.comnih.gov

Furthermore, the interaction between BCP and proteins has been exploited to develop electrochemical sensing methods. One such method uses a hanging mercury drop electrode to measure the reduction peak current of BCP in a buffer solution. When a protein such as human serum albumin (HSA) is added, it binds to the BCP. This binding event causes a proportional decrease in the BCP's reduction peak current, which can be measured and correlated to the concentration of the protein in the sample. This electrochemical approach represents a sensitive alternative to traditional spectrophotometric methods for protein quantification.

Bromocresol Purple Sodium Salt in Biological and Environmental Sciences Research

Utilization in Microbiological and Cell Biology Research

In microbiology and cell biology, bromocresol purple sodium salt is a valuable tool for visualizing metabolic processes and assessing cellular health. Its pH-dependent color change provides a clear, qualitative, and sometimes quantitative measure of biochemical reactions.

Formulation and Optimization of Microbial Culture Media

This compound is a key component in the formulation of differential culture media designed to study the metabolic capabilities of microorganisms. scientificlabs.co.uk It is frequently incorporated into broth and agar (B569324) formulations to indicate the production of acidic byproducts from carbohydrate fermentation. nih.gov A common example is Bromocresol Purple Broth, which contains essential nutrients like peptone and a specific carbohydrate such as lactose (B1674315) or dextrose. acs.orgclinicaltrials.gov The initial pH of the medium is adjusted so that the BCP indicator imparts a purple color. nih.govacs.org

The formulation is optimized to support the growth of various microorganisms while clearly indicating their metabolic activity. If the cultured organism can ferment the provided carbohydrate, it will produce acid, lowering the pH of the medium. This pH drop causes the bromocresol purple indicator to change from purple to yellow, providing a distinct visual confirmation of fermentation. clinicaltrials.govnih.gov

Table 1: Typical Composition of Bromocresol Purple Broth with Dextrose

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Peptone | 10.0 | Source of nitrogen and amino acids |

| Meat Extract | 3.0 | Provides vitamins and minerals |

| Sodium Chloride | 5.0 | Maintains osmotic equilibrium |

| Dextrose (Glucose) | 10.0 | Fermentable carbohydrate source |

| Bromocresol Purple | 0.02 - 0.04 | pH Indicator |

| Final pH | 7.0 - 7.2 ± 0.2 | - |

This table is based on typical formulations found in multiple sources. nih.govclinicaltrials.gov

Differentiation and Characterization of Microbial Species Based on Metabolic Activity

The primary application of BCP in culture media is the differentiation and characterization of microbial species. By observing the color change, researchers can distinguish between organisms that can and cannot ferment a specific sugar. nih.gov This is a foundational technique in the identification of enteric bacteria and coliforms. nih.govresearchgate.net

For instance, Escherichia coli, a known lactose fermenter, will produce acid when grown in Bromocresol Purple Broth with Lactose, resulting in a yellow color. acs.orgresearchgate.net In contrast, a non-fermenting organism will not produce acid, and the medium will remain purple. nih.gov Some organisms may utilize the peptones in the medium for growth, producing alkaline byproducts that can cause the medium to become a deeper shade of purple. nih.gov Gas production, another key characteristic, can be detected by trapping gas bubbles in an inverted Durham tube placed within the broth. nih.govnih.gov This dual assessment of acid and gas production from a battery of different carbohydrates allows for the detailed characterization and identification of bacterial species. nih.gov

Table 2: Example Differentiation of Bacteria Using Bromocresol Purple Broth with a Fermentable Sugar

| Microbial Species | Expected Growth | Acid Production (Color Change to Yellow) | Gas Production |

|---|---|---|---|

| Escherichia coli | Good to Luxuriant | Positive | Positive |

| Enterobacter aerogenes | Good to Luxuriant | Positive | Positive |

| Shigella flexneri | Good to Luxuriant | Positive | Negative |

This table synthesizes typical results for common bacterial species. nih.govresearchgate.net

Investigation of Cell Viability and Membrane Integrity (e.g., Yeast Cell Studies)

Beyond its role as an external pH indicator, this compound is used to assess cell viability by identifying cells with compromised plasma membranes. researchgate.netnih.gov This technique is particularly noted in yeast cell studies. acs.org The principle of this assay is that the dye is unable to penetrate the intact membrane of a healthy, viable cell. However, in dead or dying cells, the plasma membrane loses its integrity, becoming permeable. nih.gov

When bromocresol purple is added to a cell suspension, it enters these permeabilized cells. nih.govresearchgate.net This influx can lead to staining of the cell's internal components, allowing for the differentiation between live and dead cells. In some applications, the dye's interaction with the intracellular environment leads to a detectable fluorescence, providing a method for quantifying cell death. researchgate.net For example, in studies of killer toxin activity in yeast, BCP was used to stain permeabilized Saccharomyces cerevisiae cells, which then fluoresced with a maximum emission at a wavelength of 650 nm. researchgate.net This method provides a rapid and effective way to determine a dead cell count. nih.gov

Tracing Fluid Dynamics in Biological Systems (e.g., Lymphatic System Studies)

The use of dyes to trace fluid movement is a fundamental technique in biological research. The effectiveness of a tracer depends on its physicochemical properties, such as size, charge, and its ability to interact with components of the biological fluid. While fluorescent dyes like indocyanine green are more commonly cited for in vivo lymphatic imaging, the properties of this compound are relevant to such applications. A critical factor for a lymphatic tracer is its interaction with macromolecules like albumin, which is a major protein component of interstitial fluid and lymph. Bromocresol purple is well-known for its specific binding to albumin, a property extensively used in clinical assays to measure serum albumin concentrations. This specific interaction with a key protein in biological fluids is a prerequisite for a substance to be retained within the vascular or lymphatic system and serve as an effective tracer.

Environmental Monitoring and Oceanographic Applications

In environmental science, precise and accurate measurements of chemical parameters are crucial for monitoring ecosystem health. This compound has become an important tool in oceanography for studying the impacts of climate change on marine chemistry.

Research on Ocean Acidification: Alkalinity and pH Determinations

Ocean acidification, the ongoing decrease in the pH of the Earth's oceans caused by the uptake of atmospheric carbon dioxide, requires high-precision measurements of the marine carbonate system. Bromocresol purple is used as a sensitive sulfonephthalein indicator in spectrophotometric methods to determine seawater pH and total alkalinity.

In this method, a small amount of purified BCP indicator is added to a seawater sample. The dye's color changes in response to the sample's pH, and the ratio of the absorbance of light at two different wavelengths (e.g., 432 nm and 589 nm) is measured using a spectrophotometer. This absorbance ratio (R) is directly related to the pH of the seawater. The use of purified BCP is critical, as impurities present in the commercially available salt can introduce significant errors into pH calculations. Researchers have developed detailed procedures for purifying the dye to ensure the high quality required for climate studies. BCP is particularly valuable because its pKₐ makes it the ideal indicator for quantifying residual acid at a relatively high pH during alkalinity titrations, which minimizes measurement uncertainties.

Table 3: Key Parameters for Spectrophotometric pH Determination in Seawater using Bromocresol Purple (BCP)

| Parameter | Description | Significance |

|---|---|---|

| Indicator | Purified Bromocresol Purple | Purity is essential for accuracy, as contaminants can interfere with absorbance measurements. |

| pH Range | Effective for measurements in the range of 4.0 ≤ pH ≤ 7.5. | Suitable for endpoint determination in total alkalinity titrations. |

| Wavelengths | Absorbance is measured at two peaks, typically 432 nm (acid form) and 589 nm (base form). | The ratio of these absorbances is used to calculate the pH. |

| Precision | Alkalinity measurements can achieve a precision on the order of 0.3 µmol kg⁻¹. | High precision is necessary to detect the subtle changes in ocean chemistry associated with acidification. |

| Calculation | pH is calculated using an equation that accounts for the absorbance ratio (R), temperature, and salinity. | Accounts for environmental variables that affect the dye's properties and the seawater chemistry. |

Hydrological Studies: pH Analysis of Freshwaters and Estuarine Systems

Bromocresol Purple (BCP) is a sulfonephthalein indicator that has been extensively utilized for the spectrophotometric determination of pH in a variety of natural waters, including rivers, lakes, groundwater, and estuaries. nih.govnih.govresearchgate.net Its utility stems from its distinct color change from yellow in acidic conditions to purple in more basic conditions, with a pKa value that makes it particularly suitable for mildly acidic environments. nih.govgspchem.com Spectrophotometric methods using BCP offer high precision for pH measurements in these systems. nih.gov

The determination of pH using BCP is based on the ratio of the absorbance of its acidic and basic forms at two different wavelengths. For freshwater applications, measurements are typically taken at 432 nm and 589 nm. nih.gov The pH can then be calculated using the dissociation constant (Kᵢ) of the indicator and the measured absorbance ratio. Research has established precise equations to calculate freshwater pH, accounting for temperature and ionic strength. nih.gov

Recent studies have expanded the characterization of purified bromocresol purple to cover a full river-to-sea range of salinity (0 to 40) and varying temperatures. nih.govresearchgate.netnih.gov This work provides a comprehensive algorithm that allows for high-quality pH measurements across freshwater, estuarine, and ocean environments, filling a critical need for consistent measurement across salinity gradients. nih.govresearchgate.net The effective pH-indicating range of BCP shifts depending on the salinity of the water. In freshwater, its useful range is approximately pH 4.7 to 7.5, while in seawater with a salinity of 35, the range shifts to approximately 4.1 to 6.9. nih.gov This characterization across different salinities is crucial for accurate pH analysis in estuarine systems where fresh and saltwater mix.

The table below summarizes key parameters and the effective pH range for Bromocresol Purple in hydrological studies.

| Parameter | Freshwater (Salinity = 0) | Seawater (Salinity = 35) | Reference |

|---|---|---|---|

| Effective pH Indicating Range (at 298.15 K) | ~4.7 to 7.5 | ~4.1 to 6.9 | nih.gov |

| Wavelength 1 (λ₁) | 432 nm | 432 nm | nih.govnih.gov |

| Wavelength 2 (λ₂) | 589 nm | 589 nm | nih.govnih.gov |

| -log(K₂e₂) Equation Component (Constant) | A detailed algorithm accounts for temperature (T) and practical salinity (SP): −log(K₂e₂) = 4.981 – 0.1710SP0.5 + 0.09428SP + 0.3794SP1.5 + 0.0009129SP² + 310.2/T – 17.33S1.5/T – 0.05895SP1.5 ln T – 0.0005730SP0.5T | nih.govresearchgate.netnih.gov |

Development and Validation of In-Situ Sensor Technologies for Aquatic Environments

The pH-sensitive properties of this compound make it a valuable component in the development of optical and colorimetric sensors for in-situ monitoring of aquatic environments. researchgate.netekb.eg In-situ sensors are critical for real-time water quality assessment, providing continuous data that cannot be captured through traditional grab sampling and laboratory analysis. researchgate.netfrontiersin.org The development of these sensors often involves immobilizing the indicator dye onto a solid substrate, allowing it to interact with the surrounding water while being part of a durable probe. ekb.egotago.ac.nz

One area of development involves incorporating BCP into pH-responsive films. Research has demonstrated the successful covalent bonding of activated bromocresol purple with esterified cellulose (B213188) nanocrystals. researchgate.net These modified nanocrystals can then be embedded into a polymer matrix, such as cellulose acetate (B1210297), to create films that exhibit distinct color changes in response to pH variations. researchgate.net Such films have shown critical color changes at specific pH ranges, demonstrating their potential for visual pH sensing applications in packaging or as simple water quality indicators. researchgate.net

Another approach is the development of optical sensors where BCP is immobilized within a sol-gel matrix. A study on an optical sensor for dissolved ammonia (B1221849) utilized bromocresol purple immobilized in a xerogel. ekb.eg The sensor's fluorescence-based response was stable and reproducible over a wide range of ammonia concentrations. While this sensor targets ammonia, the underlying principle relies on the pH change caused by dissolved ammonia, which is detected by the immobilized BCP. This demonstrates the versatility of BCP in sensor design for various chemical parameters that influence pH in aquatic systems. The choice of solvent during the sol-gel preparation was found to be critical in controlling the sensor's properties and performance. ekb.eg

The table below summarizes research findings on the development of sensors utilizing Bromocresol Purple.

| Sensor Type | Immobilization Substrate | Target Analyte | Key Findings | Reference |

|---|---|---|---|---|

| pH-Indicator Film | Esterified Cellulose Nanocrystals (e-CNCs) in a Cellulose Acetate polymer | pH | Films showed distinct color changes at pH 4–5 and pH 7–8, demonstrating feasibility for colorimetric pH sensing. | researchgate.net |

| Optical Sensor | Xerogel (Sol-Gel Technology) | Dissolved Ammonia | The fluorescent dye-immobilized sensor provided stable and reproducible signals for ammonia detection. The choice of solvent (i-butylalcohol) improved sensor properties. | ekb.eg |

Emerging Research Frontiers and Future Prospects of Bromocresol Purple Sodium Salt

Integration with Advanced Analytical Platforms and Miniaturized Devices

The unique pH-dependent colorimetric properties of Bromocresol Purple sodium salt make it an ideal candidate for integration into advanced analytical platforms and miniaturized devices, enabling rapid and sensitive analyses in various fields. chemimpex.commedchemexpress.com Researchers are actively developing innovative sensors and microfluidic systems that capitalize on the distinct color change of BCP from yellow in acidic conditions to purple in alkaline environments. wikipedia.orgmedchemexpress.com

One significant area of advancement is the development of optical sensors. For instance, a fluorescent dye-based optical sensor for dissolved ammonia (B1221849) has been developed by immobilizing Bromocresol Purple within a xerogel prepared by sol-gel technology. ekb.eg This sensor demonstrates stable and reproducible signals across a wide range of ammonia concentrations, highlighting the potential for creating robust and reliable environmental monitoring devices. ekb.eg

In the realm of electrochemistry, a voltammetric sensor was fabricated using electropolymerized Bromocresol Purple on a glassy carbon electrode modified with functionalized single-walled carbon nanotubes. mdpi.com This platform demonstrated the ability to simultaneously quantify the natural phenolic antioxidants ferulic acid and vanillin, showcasing the potential of BCP in developing selective and sensitive electrochemical sensors for food and pharmaceutical analysis. mdpi.com

Furthermore, the development of intelligent films represents another frontier. Researchers have successfully created pH-indicator films by covalently bonding activated Bromocresol Purple with esterified cellulose (B213188) nanocrystals. researchgate.net These films exhibit distinct color changes at specific pH ranges and can be incorporated into cellulose acetate (B1210297) polymer to create pH-sensitive color-changing materials for applications such as smart packaging to monitor food freshness. researchgate.net

The trend towards miniaturization in analytical systems, often referred to as "lab-on-a-chip" technology, offers significant benefits, including faster analysis times, reduced sample and reagent consumption, and portability. rivm.nlnih.gov While direct applications of this compound in complex lab-on-a-chip systems for multi-parameter analysis are still emerging, the development of BCP-based sensors and indicator films provides a strong foundation for its future integration into these miniaturized platforms for point-of-care diagnostics and real-time environmental sensing. rivm.nlnsf.gov

Table 1: Integration of this compound with Advanced Analytical Platforms

| Platform Type | Application | Key Findings |

| Optical Sensor (Immobilized in Xerogel) | Determination of dissolved ammonia | Stable and reproducible signals over a wide concentration range. ekb.eg |

| Voltammetric Sensor (Electropolymerized Film) | Simultaneous quantification of ferulic acid and vanillin | Enhanced electron transfer rate and increased effective surface area. mdpi.com |

| pH-Indicator Film (Covalently Bonded to Cellulose Nanocrystals) | pH-sensitive color-changing applications (e.g., smart packaging) | Critical color changes at specific pH ranges (pH 4–5 or pH 7–8). researchgate.net |

Exploration of Novel Reaction Mechanisms and Derivatization Strategies

Beyond its well-documented role as a pH indicator, researchers are beginning to explore novel reaction mechanisms and derivatization strategies involving Bromocresol Purple to expand its utility. This includes modifying its structure to enhance its properties or discovering unexpected reactivity that can be harnessed for new applications.

A notable example of derivatization is the development of a water-soluble form of Bromocresol Purple. A patented preparation method describes the synthesis of a water-soluble sodium salt of BCP, which simplifies its application in aqueous systems and enhances its versatility in various analytical procedures. google.com This modification addresses the limited water solubility of the acid form of BCP, making it more amenable for use in a wider range of biological and environmental assays. nbinno.com

Intriguingly, recent research has uncovered an unexpected degradation of Bromocresol Purple by microbial action. In a study on chronic fungal infections, an unreported phenotype of Candida species was observed, where the extracellular pH dye was degraded. dartmouth.edu Further investigation revealed that this degradation was mediated by a ferric reductase-like enzyme, a novel reaction mechanism for this compound. dartmouth.edu This discovery not only has implications for understanding microbial metabolism but also opens up possibilities for enzymatic assays and bioremediation strategies involving BCP and related compounds.

The electropolymerization of Bromocresol Purple to create a nonconducting film on an electrode surface is another example of exploring its reaction chemistry. mdpi.com This process, which is typical for phenolic compounds, allows for the creation of a stable and functionalized surface for electrochemical sensing. By optimizing the conditions of electropolymerization, researchers can tailor the properties of the resulting polymer film for specific analytical targets. mdpi.com

While the exploration of novel reaction mechanisms and extensive derivatization of Bromocresol Purple is still a nascent field, these examples demonstrate the potential for expanding its chemical toolkit. Future research in this area could lead to the development of new BCP derivatives with tailored pH ranges, enhanced sensitivities, or novel functionalities for a broader spectrum of scientific and industrial applications.

Table 2: Novel Reactions and Derivatives of Bromocresol Purple

| Approach | Description | Potential Application |

| Derivatization | Synthesis of a water-soluble sodium salt of Bromocresol Purple. google.com | Enhanced applicability in aqueous-based analytical assays. |

| Enzymatic Degradation | Degradation of Bromocresol Purple by a fungal ferric reductase-like enzyme. dartmouth.edu | Development of novel enzymatic assays and bioremediation techniques. |

| Electropolymerization | Formation of a nonconducting polymer film on an electrode surface. mdpi.com | Fabrication of stable and selective electrochemical sensors. |

Interdisciplinary Research Incorporating this compound for New Scientific Discoveries

The unique properties of this compound are being leveraged in a growing number of interdisciplinary research projects, leading to new scientific insights and technological advancements. By combining the principles of chemistry, materials science, nanotechnology, and food science, researchers are finding innovative applications for this versatile compound.

In the field of materials science , the covalent immobilization of Bromocresol Purple onto cellulose nanocrystals to create pH-responsive indicator films is a prime example of interdisciplinary synergy. researchgate.net This research combines the sustainable and renewable properties of cellulose with the pH-sensing capabilities of BCP to develop "smart" materials that can visually communicate changes in their environment. Such materials have potential applications in intelligent food packaging, wound dressings that indicate infection status, and environmental monitoring. researchgate.net Another study explored the immobilization of BCP in an inorganic-organic sol-gel thin film, demonstrating that the presence of surfactants can improve the stability and optical properties of the dye within the matrix. researchgate.net

Nanotechnology is another area where Bromocresol Purple is making an impact. A recent study detailed the development of an electrochemical sensor for the detection of BCP in water samples using gold nanoparticles (AuNPs) capped with red gum. rsc.org This work, at the intersection of nanotechnology and environmental science, demonstrated a highly sensitive and selective method for monitoring this dye in aquatic environments, which is crucial for assessing water quality. rsc.org The catalytic activity of the AuNPs significantly enhanced the electrochemical detection of BCP. rsc.org

In food science , the Bromocresol Purple Index (BCPI) has been developed as a method to evaluate the effectiveness of the heat treatment of soybeans and their products. mdpi.com This analytical technique provides a universal, sensitive, and precise way to distinguish between unheated, under-heated, properly heated, and over-heated samples. mdpi.com This application is critical for ensuring the nutritional quality and safety of soy-based food and feed products by deactivating antinutritional factors without compromising protein digestibility. mdpi.com

These examples underscore the value of this compound as a tool in interdisciplinary research. Its adaptability allows it to be integrated into diverse material matrices and analytical systems, facilitating new discoveries and the development of innovative technologies that address challenges in fields ranging from environmental protection to food safety.

Table 3: Interdisciplinary Applications of this compound

| Field | Application | Research Focus |

| Materials Science | pH-responsive indicator films | Covalent immobilization on cellulose nanocrystals for smart packaging and sensors. researchgate.net |

| Nanotechnology | Electrochemical sensing | Use of gold nanoparticles to enhance the detection of Bromocresol Purple in water. rsc.org |

| Food Science | Bromocresol Purple Index (BCPI) | Assessing the efficiency of heat treatment in soybeans and soy products. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary methodological differences between bromocresol purple (BCP) and bromocresol green (BCG) in albumin quantification?

- Answer : BCP and BCG are both dye-binding methods for albumin determination, but BCP exhibits higher specificity for human albumin due to reduced cross-reactivity with α- and γ-globulins . Methodologically, BCG shows time-dependent non-specific binding (e.g., reaction time impacts globulin interference), while BCP requires careful standardization with human serum due to poor reactivity with non-human albumin . For assays, BCP’s linear range is comparable to BCG (up to 70 g/L), but its lower absorbance (55% less on SMAC systems) necessitates optimized detection protocols .

Q. How should researchers address lipemia-induced interference in BCP-based albumin assays?

- Answer : Lipemia (high triglycerides) significantly impacts BCP methods, particularly on SMAC systems, causing overestimations. Pre-treatment of lipemic samples (e.g., ultracentrifugation or lipid-clearing agents) is critical. Bilirubin interference is less pronounced but can be mitigated by dilution or using human-based quality controls .

Q. What quality control materials are recommended for BCP method validation?

- Answer : Human serum-based controls are essential, as lyophilized or animal-derived albumin (e.g., bovine) reacts poorly with BCP and introduces calibration errors . Freeze-dried human serum retains albumin polymerization properties and aligns with immunodiffusion standards .

Advanced Research Questions

Q. Why do BCP methods overestimate purified albumin compared to radial immunodiffusion (RID) and BCG methods?

- Answer : Purified albumin (even polymerized forms) shows divergent reactivity: BCP overestimates by 5–10%, while BCG underestimates by 8–19% due to differences in dye-binding kinetics . This discrepancy is not attributable to polymerization but likely reflects conformational changes in purified albumin altering binding sites . Researchers should validate against RID or HPLC-separated albumin fractions for accuracy .

Q. How can methodological inconsistencies between BCP assays on different instruments (e.g., SMAC vs. ACA) be resolved?

- Answer : Inter-instrument variability arises from reagent composition (e.g., Brij-35 surfactant concentration) and reaction time. For example, ACA’s longer reaction time (4.3 min vs. SMAC’s 1.5 min) increases non-specific binding. Harmonization requires:

- Matching surfactant/dye ratios (e.g., 250 µmol/L BCP for ACA vs. 80 µmol/L for SMAC) .

- Using split-sample comparisons with Bland-Altman analysis to identify systematic biases .

Q. What statistical approaches are optimal for comparing BCP and BCG methods in clinical research?

- Answer : Use linear regression (slope/intercept analysis) and Bland-Altman plots to assess agreement. For example, BCP-SMAC correlates with RID as y = 1.03x + 0.32, while BCG-SMAC shows greater deviation . Student’s t-test can evaluate mean differences, but ensure sample sizes (>100) cover pathological ranges (e.g., hypoalbuminemia) .

Methodological Considerations Table

Key Recommendations for Researchers

- Interference Management : Pre-screen samples for triglycerides/bilirubin and use human serum controls .

- Instrument Calibration : Optimize Brij-35 and dye concentrations for specific platforms (e.g., SMAC vs. ACA) .

- Validation : Cross-validate BCP results with HPLC or RID to address purified albumin reactivity anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.